![molecular formula C18H18N2O5S B5538313 (3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)

(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

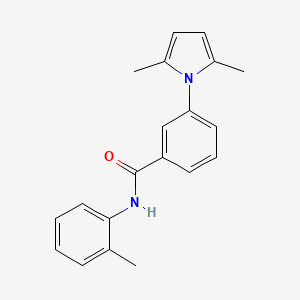

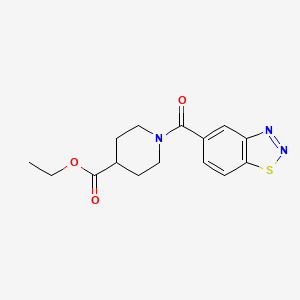

Description

This compound is a polysubstituted pyrrolidine derivative known for its potential in antimicrobial activities. The interest in such compounds stems from their diverse biological activities and the ability to act as a scaffold for further chemical modifications to enhance activity or specificity.

Synthesis Analysis

The synthesis of polysubstituted pyrrolidine derivatives often involves cyclization reactions and can yield high percentages of the target compound. For example, a related derivative, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate, was synthesized via a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates and 2-bromo-1-(4-substituted phenyl)ethanones, with yields ranging from 70-96% (Yahya Nural et al., 2018).

Molecular Structure Analysis

The stereochemistry of related derivatives, such as the mentioned methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate, has been characterized by single crystal X-ray diffraction studies. These analyses help in understanding the three-dimensional arrangement of atoms and can provide insight into the molecule's interaction with biological targets.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including cyclization and condensation, which are crucial for their synthesis and modification. The reactivity of these compounds enables the development of new derivatives with potentially enhanced biological activities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of these compounds in biological systems and for their formulation into potential pharmaceuticals. Detailed studies on similar compounds show that modifications in the molecular structure can significantly affect these properties.

Chemical Properties Analysis

Chemical properties, including acid dissociation constants and reactivity towards different chemical reagents, play a crucial role in the compound's biological activity and stability. The acid dissociation constants for related compounds have been determined to provide insights into their chemical behavior in different pH environments (Yahya Nural et al., 2018).

Scientific Research Applications

Synthesis and Structural Studies

The compound , due to its structural complexity, is likely involved in the synthesis of novel organic compounds with potential biological activities. Similar structures have been synthesized and their biological activities screened, indicating a broad interest in such molecules for potential therapeutic applications. For example, studies on the synthesis of novel thiazolidinones and their biological activities suggest the significance of thiazole and pyrrolidine derivatives in medicinal chemistry (B. Revanasiddappa & E. Subrahmanyam, 2009).

Molecular Diversity and Biological Activity Prediction

The introduction of benzodioxol and thiazolyl groups into a pyrrolidine scaffold could contribute to molecular diversity and enhance biological activity. Studies have shown that compounds with such structural features can be synthesized through various methods and their biological activities predicted using computational tools. This approach allows for the exploration of a wide range of potential therapeutic agents (Y. Kharchenko, O. S. Detistov, & V. Orlov, 2008).

Catalysis and Synthesis of Heterocycles

Compounds containing pyrrolidine and thiazole units play a crucial role in catalysis and the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. The study of such compounds has led to the development of efficient synthesis methods for imidazoles, a class of compounds known for their wide range of biological activities (Sania Pervaiz et al., 2020).

properties

IUPAC Name |

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-10-19-12(8-26-10)5-17(21)20-6-13(14(7-20)18(22)23)11-2-3-15-16(4-11)25-9-24-15/h2-4,8,13-14H,5-7,9H2,1H3,(H,22,23)/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUKPJVYDCBLHC-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CC(=O)N2CC(C(C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CS1)CC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-4-(1,3-benzodioxol-5-yl)-1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropyl-N-[2-(1-pyrrolidinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5538235.png)

![N-(3-chloro-2-methylphenyl)-2-{2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B5538240.png)

![1-[(dimethylamino)sulfonyl]-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5538245.png)

![9-(3-furylmethyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538262.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5538268.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine](/img/structure/B5538283.png)

![(4aR*,7aS*)-1-methyl-4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538297.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}chromane-3-carboxamide](/img/structure/B5538305.png)

![2-methyl-4-(4-{[4-(9H-purin-6-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5538309.png)

![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5538317.png)

![2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid](/img/structure/B5538332.png)

![N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538340.png)